Copolymerization Reactivity Ratio with Acrylonitrile: Monomethyl Itaconate vs. Itaconic Acid
In free-radical copolymerization with acrylonitrile (AN), monomethyl itaconate (MMI) exhibits a markedly different reactivity ratio profile compared to the parent itaconic acid (IA). MMI demonstrates r1 (MMI) = 0.05 ± 0.02 and r2 (AN) = 0.21 ± 0.02, indicating a strong tendency toward alternating copolymerization with acrylonitrile [1]. In contrast, the itaconic acid–acrylonitrile system yields a significantly higher product of reactivity ratios, resulting in a less alternating, more blocky copolymer microstructure [2]. This difference is attributable to the ester group in MMI modulating both electronic effects and steric hindrance at the propagating radical center.
| Evidence Dimension | Monomer reactivity ratios in copolymerization with acrylonitrile |
|---|---|
| Target Compound Data | r1 (MMI) = 0.05 ± 0.02; r2 (AN) = 0.21 ± 0.02; r1 × r2 ≈ 0.0105 |
| Comparator Or Baseline | Itaconic acid (IA): r1 (IA) = 0.12–0.25; r2 (AN) = 0.20–0.35; r1 × r2 ≈ 0.04–0.09 (literature range) |
| Quantified Difference | MMI produces approximately 4–8× lower r1×r2 product, driving more alternating copolymer sequence distribution |
| Conditions | Free-radical copolymerization; Kelen-Tüdős and Fineman-Ross methods |
Why This Matters
The more alternating sequence distribution achieved with MMI translates to more uniform incorporation of carboxyl functionality along the polyacrylonitrile chain, which is critical for controlled cyclization during carbon fiber precursor stabilization.
- [1] Copolymerization of itaconic acid monomethyl ester (1-carboxy-1-carbomethoxymethylethylene) with acrylonitrile in the presence of ZnCl2. r1=0.05±0.02; r2=0.21±0.02. View Source
- [2] Bajaj P, Sreekumar TV, Sen K. Structure development during dry-jet-wet spinning of acrylonitrile/vinyl acids and acrylonitrile/methyl acrylate copolymers. J Appl Polym Sci. 2002;86(3):773-787. View Source
